molecular formula C13H13NO3 B2425007 N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide CAS No. 338963-21-6

N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide

Cat. No.: B2425007
CAS No.: 338963-21-6
M. Wt: 231.251
InChI Key: DGFSMNFGFNJQLZ-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide” is a synthetic compound . It’s structurally related to fentanyl, which is a propionamide . It’s also known as furanylfentanyl .


Synthesis Analysis

The synthesis of furanylfentanyl was investigated by incubating fresh human hepatocytes with 10 µM furanylfentanyl at 37 °C for 48 h in an atmosphere of 5% CO2 . The purified product was converted to hydrochloride salt .


Molecular Structure Analysis

The crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52(14)° .


Chemical Reactions Analysis

Four metabolites of furanylfentanyl were detected: 4´-hydroxy-furanylfentanyl, β-hydroxy-furanylfentanyl, 4´-hydroxy-3´-methoxy-furanylfentanyl, and a ring-opened carboxylic acid metabolite . These metabolites were identified using chemically synthesized authentic standards .


Physical And Chemical Properties Analysis

The compound crystallized in an orthorhombic lattice with a space group of Pca21 [a = 9.677(5), b = 10.674(5), and c = 9.087(4)Å] . In the 1H NMR spectrum, the most deshielded peak observed at 8.57 ppm as a doublet corresponded to the N–H proton .

Scientific Research Applications

Synthesis and Biological Activity

N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides, synthesized from styrene oxide through ring opening followed by N-acylation, demonstrated pronounced antiarrhythmic activity and low toxicity. This underscores the potential of furan-2-carboxamide derivatives in developing antiarrhythmic medications (Hoang et al., 2018).

Antimicrobial Applications

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues revealed notable in vitro antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The findings suggest furan-2-carboxamide compounds as promising agents for tackling antibiotic resistance (Siddiqa et al., 2022).

Anti-Influenza Activity

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus. The study highlighted 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a as showing significant activity against the H5N1 virus, providing a new scaffold for anti-influenza drug development (Yongshi et al., 2017).

Structural and Spectral Analyses

A structural determination study on N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide) revealed its potential biological properties, including antibacterial and antifungal activities. This study contributes to understanding the structural basis behind the biological activities of furan-2-carboxamide derivatives (Yıldırım et al., 2018).

Corrosion Inhibition

N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide demonstrated significant corrosion inhibition efficiency for brass in HCl medium. The study indicates furan-2-carboxamide derivatives as potential corrosion inhibitors, which could have applications in protecting metal surfaces in industrial settings (Zulfareen et al., 2016).

Safety and Hazards

Furanylfentanyl is the fourteenth new psychoactive substance to be risk assessed under the terms of Council Decision 2005/387/JHA . The risk assessment examines the health and social risks of the drug, information on international trafficking and the involvement of organised crime, as well as a consideration of the potential implications of subjecting the drug to control measures .

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-9-11(10-5-2-1-3-6-10)14-13(16)12-7-4-8-17-12/h1-8,11,15H,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSMNFGFNJQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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